molecular formula C16H10O3S B2377018 2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione CAS No. 904085-81-0

2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2377018
CAS No.: 904085-81-0
M. Wt: 282.31
InChI Key: WYYMSALUPHICCK-BQYQJAHWSA-N
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Description

2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione is a compound that belongs to the class of indanedione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization

Preparation Methods

The synthesis of 2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione typically involves a multi-step process. One common method starts with the preparation of 2-ethynylbenzaldehyde, which undergoes a Cu-catalyzed intramolecular annulation reaction to form 3-hydroxy-2,3-dihydro-1H-inden-1-one. This intermediate is then oxidized using Jones’ reagent to yield the desired indene-1,3-dione derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3S/c17-13(8-7-10-4-3-9-20-10)14-15(18)11-5-1-2-6-12(11)16(14)19/h1-9,14H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYMSALUPHICCK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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